molecular formula C13H23ClN4O B2628720 1-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methyl]piperazine hydrochloride CAS No. 1423033-11-7

1-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methyl]piperazine hydrochloride

Cat. No.: B2628720
CAS No.: 1423033-11-7
M. Wt: 286.8
InChI Key: MOLFOEFDJNPIBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methyl]piperazine hydrochloride is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom

Mechanism of Action

Medicinal applications of oxadiazoles include anticancer, vasodilator, anticonvulsant, antidiabetic, and other miscellaneous applications . Several research groups have synthesized diversely substituted 1,2,4-oxadiazoles as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .

Preparation Methods

The synthesis of 1-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methyl]piperazine hydrochloride typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the reaction of a nitrile with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. This reaction forms an amidoxime intermediate, which is then cyclized to form the oxadiazole ring.

    Attachment of the Piperazine Moiety: The piperazine moiety can be introduced through a nucleophilic substitution reaction. The oxadiazole compound is reacted with piperazine in the presence of a suitable solvent such as ethanol or methanol.

    Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methyl]piperazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine moiety can be replaced with other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various substituted derivatives of the original compound.

Scientific Research Applications

1-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methyl]piperazine hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

1-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methyl]piperazine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the oxadiazole and piperazine moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-cyclohexyl-3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O.ClH/c1-2-4-11(5-3-1)13-15-12(16-18-13)10-17-8-6-14-7-9-17;/h11,14H,1-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOLFOEFDJNPIBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC(=NO2)CN3CCNCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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